molecular formula C12H15F3N2O B14909462 2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14909462
M. Wt: 260.26 g/mol
InChI Key: FJYZGKDBGRJBAG-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a substituted acetamide derivative characterized by a meta-dimethylphenylamine group linked to an acetamide backbone and a 2,2,2-trifluoroethyl substituent.

Key structural features:

  • Aryl group: A 3,5-dimethylphenyl substituent, which provides steric bulk and modulates electronic properties.
  • Acetamide core: The central scaffold for functionalization.
  • Trifluoroethyl group: A fluorinated alkyl chain that impacts solubility, lipophilicity, and hydrogen-bonding capacity.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C12H15F3N2O/c1-8-3-9(2)5-10(4-8)16-6-11(18)17-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18)

InChI Key

FJYZGKDBGRJBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NCC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Two-Step Amidation via Chloroacetyl Chloride Intermediates

A widely reported approach involves sequential amidation steps (Figure 1):

Step 1: Reaction of 3,5-dimethylaniline with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to form N-(3,5-dimethylphenyl)chloroacetamide.
Step 2: Nucleophilic substitution of the chloride with 2,2,2-trifluoroethylamine under basic conditions.

Conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
  • Bases: Sodium hydroxide (1.1–2.0 equiv), triethylamine (1.5 equiv).
  • Temperature: 0–25°C for Step 1; 50–80°C for Step 2.

Yield: 67–85% after purification via flash chromatography (DCM/methanol) or recrystallization (ethyl acetate/hexane).

Key Challenge: Minimizing dimerization of 2,2,2-trifluoroethylamine during Step 2. Patents recommend using excess amine (1.5–2.0 equiv) and polar aprotic solvents (e.g., N,N-dimethylacetamide) to suppress side reactions.

One-Pot Coupling Using Carbodiimide Reagents

Alternative routes employ coupling agents such as propylphosphonic anhydride (T3P) or N,N’-dicyclohexylcarbodiimide (DCC) to directly conjugate 3,5-dimethylaniline and 2,2,2-trifluoroethylamine with acetic acid derivatives.

Procedure:

  • Activate acetic acid with T3P (1.2 equiv) in DMF at 0°C.
  • Add 3,5-dimethylaniline and 2,2,2-trifluoroethylamine sequentially.
  • Stir at room temperature for 12–24 hours.

Advantages: Higher atom economy (85–92% yield) and reduced purification steps.
Limitations: Requires strict moisture control and generates stoichiometric phosphoric acid byproducts.

Optimization Strategies

Solvent and Base Selection

Parameter Optimal Conditions Impact on Yield Reference
Solvent THF/DCM (1:1) Maximizes solubility of intermediates
Base Triethylamine Reduces HCl byproduct formation
Temperature 50°C (Step 2) Balances reaction rate and decomposition

Purification Techniques

  • Flash Chromatography: Silica gel with DCM/methanol (95:5) achieves >95% purity.
  • Recrystallization: Ethyl acetate/hexane (3:1) yields crystalline product suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 2.28 (s, 6H, Ar-CH₃), 3.45 (q, 2H, CF₃CH₂), 6.85 (s, 3H, Ar-H)
¹³C NMR δ 21.4 (Ar-CH₃), 169.8 (C=O), 122.5 (q, CF₃)
IR (cm⁻¹) 3280 (N-H), 1665 (C=O), 1140 (C-F)
MS (EI) m/z 288 [M]+

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time = 8.2 min.

Applications and Derivatives

  • Pharmaceutical Intermediate: Analogues show antitubercular activity (MIC = 0.5 µg/mL).
  • Agrochemicals: Fluorinated acetamides exhibit herbicidal properties against Amaranthus retroflexus.

Chemical Reactions Analysis

Acylation Reactions

The compound participates in acylation to form derivatives with enhanced bioactivity. A notable example involves coupling with carboxylic acids using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent:
Example :

  • Reactants : 3-(5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid

  • Conditions : DCM, DIEA (N,N-Diisopropylethylamine), room temperature, 2 hours

  • Yield : 84.6%

ParameterValue
CatalystHATU
SolventDichloromethane (DCM)
Temperature20°C
Reaction Time2 hours

This reaction highlights the compound’s role in synthesizing complex amides for pharmaceutical intermediates.

Hydrogenation and Hydrogenolysis

Hydrogenation under catalytic conditions removes protective groups or reduces intermediates:
Example :

  • Catalyst : 5% Palladium on carbon

  • Conditions : Methanol, 70°C, 100 psi H₂, 3 hours

  • Outcome : Deprotection of tert-butoxycarbonyl (Boc) groups to yield free amines

ParameterValue
Catalyst Loading5% Pd/C
Pressure100 psi H₂
Yield89% (GC analysis)

Salt Formation

The amine group reacts with acids to form stable salts, improving solubility and crystallinity:
Example :

  • Acid : HCl gas

  • Conditions : Ethyl acetate, 18–35.5°C

  • Product : Hydrochloride salt (white solid, 66% yield)

PropertyValue
Purity>95% (¹H NMR)
SolubilityHigh in polar solvents

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :

  • Conditions : 2M HCl/MeOH, 12 hours, room temperature

  • Outcome : Quantitative conversion to free amino acid hydrochloride

Basic Hydrolysis :

  • Conditions : Aqueous ammonia, methyl tert-butyl ether, autoclave

  • Challenge : Formation of dimer impurity (N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)-methyl]-amino}acetamide) due to unreacted intermediates

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing heterocyclic structures:
Example : Isoxazoline indolizine amides

  • Reactants : Isoxazoline derivatives

  • Conditions : THF, triethylamine, room temperature

  • Yield : 52% after chromatography

StepDetails
IntermediateHydroxamic acid chloride
Key ReagentN-chlorosuccinimide (NCS)

Comparative Reactivity

The trifluoroethyl group enhances electrophilicity compared to non-fluorinated analogs:

CompoundKey FeatureReactivity Note
2-Amino-N-(3-methylphenyl)acetamideMethyl substitutionLower lipophilicity
N-(3-chlorophenyl)acetamideChlorine substituentHigher oxidative stability

The trifluoroethyl group in 2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide increases resistance to metabolic degradation, making it valuable in agrochemical design .

Byproduct Management

Dimerization is a critical side reaction during synthesis:

  • Cause : Residual 2-chloro-N-(2,2,2-trifluoroethyl)acetamide reacting with free amines

  • Mitigation : Purification via silica gel chromatography or recrystallization

Key Implications

  • Pharmaceutical Synthesis : Used in fluralaner (antiparasitic agent) production .

  • Agrochemicals : Trifluoroethyl group improves bioactivity and environmental stability.

Scientific Research Applications

It appears that the specific compound "2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide" is not well-documented in the provided search results. However, some of the search results discuss related compounds, such as 2-Amino-N-(2,2,2-trifluoroethyl)acetamide, and methods for synthesizing similar compounds, which may provide some context.

Here's what can be gathered from the search results:

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • General Description: This compound is a versatile acetamide derivative important in organic synthesis and medicinal chemistry . The trifluoroethyl group enhances stability and alters biological activity, influencing properties such as solubility and lipophilicity .
  • Applications: It serves as a key intermediate in creating complex organic molecules and is vital in drug development . It plays a pivotal role in the synthesis of fluralaner, an anthelmintic agent, offering advantages such as high purity and efficacy . A green preparation method exists, utilizing easily accessible starting materials and environmentally friendly conditions, which shows potential for sustainable industrial-scale production .
  • Properties: It is a synthetic organic compound with an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent . The amide functionality enables it to engage in various chemical reactions, facilitating the introduction of diverse functional groups and the modulation of biological properties . The trifluoroethyl substituent influences physicochemical properties such as solubility, lipophilicity, and metabolic stability, affecting its pharmacokinetic behavior .

Related Compounds and Synthesis Methods

  • A method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate is disclosed in one of the search results . The process involves reacting methanol with concentrated sulfuric acid and L-lactic acid to obtain a solution containing Pfansteihl methyl ester . This solution is then reacted with dichloromethane and aniline, followed by triethylamine, to obtain a solution containing 2-(phenyl amino) methyl propionate .

N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

  • This compound has a molecular formula of C22H23N3O4S and a molecular weight of 425.5 .

n-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide

  • ChemScene provides this compound (CAS 869710-24-7) as an in-stock or backordered impurity .

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylphenylamino group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Flexibility : The trifluoroethyl group in the target compound allows for tunable steric and electronic profiles, distinguishing it from rigid trichloro- or dibromo-substituted analogues .
  • Pharmacological Data Gap : While crystallographic and synthetic data are available for many analogues, direct biological activity comparisons (e.g., enzyme inhibition, toxicity) are absent in the provided evidence.
  • Synthetic Challenges: Fluorinated compounds often require specialized reagents (e.g., trifluoroethylamine), increasing production costs compared to non-fluorinated derivatives .

Biological Activity

2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : 2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
  • Molecular Formula : C12H14F3N2O
  • Molecular Weight : 252.25 g/mol
  • CAS Number : 1171331-39-7

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with trifluoroacetyl chloride followed by acetic anhydride. The yield and reaction conditions can vary based on the method employed. For example:

StepReaction ConditionsYield
Synthesis of the amideReaction with trifluoroacetyl chloride in DMF at 75°C52%

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.870.87 to 12.91μM12.91\,\mu M against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) which had IC50 values of 17.02μM17.02\,\mu M and 11.73μM11.73\,\mu M, respectively .

The compound appears to induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest at the G2/M phase. This mechanism was further supported by studies showing increased levels of caspase-9 in treated samples .

Anti-inflammatory Properties

In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It has been observed to inhibit key inflammatory markers and pathways involved in chronic inflammation models .

Case Studies

  • In Vivo Studies : In a mouse model of lung metastasis induced by MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in metastatic nodules compared to untreated controls .
  • Toxicity Profile : Safety assessments indicated a favorable profile with no significant toxicity observed at doses up to 40mg/kg40\,mg/kg when administered orally over three days .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((3,5-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step process: (1) coupling 3,5-dimethylaniline with chloroacetyl chloride under basic conditions (e.g., using triethylamine in THF), followed by (2) nucleophilic substitution with 2,2,2-trifluoroethylamine. Optimization involves controlling reaction temperature (0–5°C for step 1; reflux for step 2) and stoichiometric ratios (1:1.2 molar ratio of aniline to chloroacetyl chloride). Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • X-ray diffraction (XRD) : Determines crystal system, space group, and unit cell parameters. Use a Stoe-Stadi 4 diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and refine structures via full-matrix least-squares on F2F^2 .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.7–7.1 ppm for 3,5-dimethylphenyl; CF3 group at δ 3.5–4.0 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated [M+H]+: 317.12; observed: 317.11) .

Advanced Research Questions

Q. How do meta-substituents on the phenyl ring influence the solid-state packing and intermolecular interactions in N-(aryl)acetamide derivatives?

  • Methodology : Meta-substituents (e.g., 3,5-dimethyl) induce steric and electronic effects. Crystallographic studies show that electron-donating groups (e.g., CH3) promote planar acetamide conformations via N–H···O hydrogen bonds, while electron-withdrawing groups (e.g., NO2) disrupt packing due to dipole-dipole repulsion. For 3,5-dimethyl derivatives, asymmetric unit multiplicity (Z’ = 2) and C–H···π interactions stabilize layered structures .

Q. What analytical approaches should be employed to resolve contradictions in crystallographic data observed between derivatives with electron-withdrawing vs. electron-donating substituents?

  • Methodology :

  • Compare lattice constants (e.g., nitro-substituted analogs exhibit 5–10% larger unit cell volumes due to steric hindrance) .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
  • Validate data via R-factor convergence (<5% for RintR_{\text{int}}) and thermal displacement parameter (Ueq) consistency .

Q. What methodologies are appropriate for establishing structure-activity relationships between acetamide derivatives and their physicochemical or biological properties?

  • Methodology :

  • Solubility studies : Measure logP values (e.g., using shake-flask method) to correlate lipophilicity with trifluoroethyl and aryl substituents .
  • Biological assays : Test in vitro activity (e.g., enzyme inhibition) and correlate with substituent electronic profiles (Hammett σ values for meta-substituents) .
  • Thermal analysis : DSC/TGA to assess melting points and stability (e.g., trifluoroethyl groups lower TmT_m by 20–30°C vs. non-fluorinated analogs) .

Q. How can computational chemistry tools be integrated with experimental data to predict the conformational stability of this compound in different environments?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with XRD bond lengths/angles (<0.02 Å deviation acceptable) .
  • Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on conformation (e.g., trifluoroethyl group enhances hydrophobic collapse) .
  • Use CrystalExplorer to model packing motifs and validate against experimental XRD data .

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